Cardanol

Catalog No.
S643967
CAS No.
79353-39-2
M.F
C21H30O
M. Wt
298.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cardanol

CAS Number

79353-39-2

Product Name

Cardanol

IUPAC Name

3-[(8E,11E)-pentadeca-8,11,14-trienyl]phenol

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b5-4+,8-7+

InChI Key

JOLVYUIAMRUBRK-AOSYACOCSA-N

SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O

Synonyms

cardanol

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O

Isomeric SMILES

C=CC/C=C/C/C=C/CCCCCCCC1=CC(=CC=C1)O

Cardanol is a phenolic lipid, a natural product derived from anacardic acid, the primary component of cashew nutshell liquid (CNSL) []. CNSL is a reddish-brown viscous liquid extracted from the shells of cashew nuts, a byproduct of cashew nut processing []. Cardanol holds significance in scientific research due to its unique properties and potential applications in various fields, including the development of bio-based materials, pharmaceuticals, and agricultural products [, ].


Molecular Structure Analysis

Cardanol has the chemical formula C21H30O and a structure characterized by a phenol group (aromatic ring with a hydroxyl group) linked to a long, unsaturated aliphatic side chain with three double bonds (triene) [, ]. This structure offers several key features:

  • Aromatic ring: Provides rigidity, chemical stability, and strong bonding properties [].
  • Hydroxyl group: Enables hydrogen bonding, contributing to adhesion and reactivity for various chemical reactions [].
  • Aliphatic side chain: Offers flexibility, water repellency, and influences viscosity [].
  • Unsaturated bonds (triene): These can participate in further chemical reactions for modification and tailoring properties [].

Chemical Reactions Analysis

Cardanol undergoes various chemical reactions due to its functional groups. Here are some relevant examples:

  • Synthesis: Cardanol is obtained through the decarboxylation and distillation of anacardic acid, the main component of CNSL [].
anacardic acid --> Cardanol + CO2 (carbon dioxide)
  • Polymerization: Cardanol can be polymerized to form resins with various properties depending on the reaction conditions and co-reactants []. This is crucial for applications in coatings, adhesives, and composites.
  • Esterification: The hydroxyl group of cardanol can react with carboxylic acids to form esters, used as lubricants, plasticizers, and flame retardants [].

Physical And Chemical Properties Analysis

  • Appearance: Reddish-brown viscous liquid [].
  • Melting point: Around 7 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Insoluble in water, soluble in organic solvents like acetone and ethanol [].
  • Stability: Relatively stable under ambient conditions but can oxidize upon prolonged exposure to air and light [].
  • In coatings and resins: The aromatic ring and hydroxyl group promote adhesion to surfaces and participation in crosslinking reactions during polymerization, leading to strong and durable films [].
  • As a biocide: Studies suggest cardanol exhibits antifungal and antibacterial properties, potentially through membrane disruption in target organisms []. Further research is needed to understand the detailed mechanism.

Bio-based Polymers and Composites:

Cardanol's reactive phenolic structure and long aliphatic chain make it a valuable precursor for various bio-based polymers and composites. Researchers are exploring its use in:

  • Phenolic resins: Cardanol can partially or fully replace phenol in the production of these versatile resins used in adhesives, coatings, and composite materials. Studies have shown that cardanol-based resins exhibit comparable strength, thermal stability, and flame retardancy to their conventional counterparts .
  • Polyurethanes: Cardanol can be used as a bio-based source for polyol components in polyurethanes, crucial for the production of foams, elastomers, and coatings. Research suggests that cardanol-based polyurethanes exhibit good mechanical properties and potential biodegradability .
  • Epoxy resins: Modifying cardanol with epoxy groups allows its incorporation into epoxy resins, potentially enhancing their mechanical properties and reducing dependence on petroleum-derived precursors .

Functional Materials:

Cardanol's unique molecular structure paves the way for its exploration in various functional materials:

  • Flame retardants: Studies have shown that cardanol derivatives can act as effective flame retardants for polymers, offering a more eco-friendly alternative to halogenated flame retardants with potential environmental concerns .
  • Antimicrobial agents: Researchers are investigating cardanol's potential as a natural antimicrobial agent due to its ability to disrupt the cell membranes of certain bacteria and fungi .
  • Adhesion promoters: Cardanol's ability to form hydrogen bonds and interact with various surfaces makes it a potential candidate for improving the adhesion between different materials .

Green Chemistry Applications:

Cardanol's bio-based origin and inherent functionalities make it a valuable resource for green chemistry applications:

  • Lubricant additives: Cardanol derivatives can be used as bio-based lubricant additives, enhancing performance and reducing environmental impact compared to traditional petroleum-derived additives .
  • Corrosion inhibitors: Research suggests that cardanol can be used to develop eco-friendly corrosion inhibitors for metals, offering a sustainable alternative to traditional toxic inhibitors .
  • Surfactants: Cardanol can be modified to produce bio-based surfactants with potential applications in cleaning, personal care products, and environmental remediation .

XLogP3

7.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

298.229665576 g/mol

Monoisotopic Mass

298.229665576 g/mol

Heavy Atom Count

22

UNII

9H1349HESU

Other CAS

37330-39-5
79353-39-2

Wikipedia

Cardanol triene

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl phenols and derivatives [PK1501]

Dates

Modify: 2024-04-14

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